molecular formula C8H13NO B13984306 4-Methylenecyclohexanecarboxamide CAS No. 1420294-77-4

4-Methylenecyclohexanecarboxamide

Cat. No.: B13984306
CAS No.: 1420294-77-4
M. Wt: 139.19 g/mol
InChI Key: PCYZDTILOPUMBA-UHFFFAOYSA-N
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Description

4-Methylenecyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the cyclohexanecarboxamide class, a scaffold recognized for its diverse biological activities and presence in compounds undergoing clinical evaluation. While specific data on this exact compound is limited, research on highly similar structures provides strong direction for its potential research applications. One of the most promising research areas for this chemical class is in the development of novel anticonvulsant therapies. Recent studies have shown that structurally related cyclohexanecarboxamides exhibit a potent anticonvulsant effect in experimental models. These compounds are investigated for their ability to activate the Nrf2-ARE pathway, a crucial cellular defense mechanism against oxidative stress. By activating this pathway, these compounds can upregulate antioxidant molecules like glutathione and superoxide dismutase, offering a potential neuroprotective strategy for managing epileptic seizures and related neuronal damage . Furthermore, the cyclohexanecarboxamide core is found in research compounds explored for broad-spectrum antiviral activity. Similar spirocyclic and carboxamide derivatives have been identified as first-in-class, allosteric inhibitors targeting viral helicases, which are essential enzymes for the replication of viruses such as the chikungunya virus. This suggests potential research utility for 4-Methylenecyclohexanecarboxamide in virology and the development of direct-acting antiviral agents . The amide functional group is a key pharmacophore in many bioactive molecules, underscoring the compound's value as a versatile building block in drug discovery and chemical synthesis . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1420294-77-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-methylidenecyclohexane-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H2,9,10)

InChI Key

PCYZDTILOPUMBA-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)C(=O)N

Origin of Product

United States

Preparation Methods

The preparation of 4-methylenecyclohexanecarboxamide typically involves synthetic routes starting from cyclohexanone derivatives or related intermediates. The key steps generally include the formation of the methylene group at the 4-position of the cyclohexane ring, followed by the introduction of the carboxamide functional group.

Synthetic Route via 4-Methylcyclohexanone Intermediate

One of the primary synthetic strategies involves the preparation of 4-methylcyclohexanone as a key intermediate, which can then be converted to 4-methylenecyclohexanecarboxamide through further functional group transformations.

Preparation of 4-Methylcyclohexanone

A patented method (IE S20180276A2) describes a detailed process for synthesizing 4-methylcyclohexanone, which can serve as a precursor for 4-methylenecyclohexanecarboxamide. The method involves:

  • Reacting 1-methoxy-4-methyl-6-bromocyclohexane in a sulfolane solution under controlled temperature and pH conditions.
  • Adding oxalic acid to adjust pH, followed by potassium peroxydisulfate to promote oxidation.
  • Subsequent addition of potassium chloride and phenylmercuric acetate to facilitate the reaction.
  • Separation and purification steps including washing with sodium nitrate and hexanoic acid solutions, recrystallization in cyclohexanone, and dehydration to yield 4-methylcyclohexanone.

This method achieves high yields (approximately 98.2% to 98.7%) with precise control over reaction conditions such as temperature (10–24 °C), pH (5–5.5), and reagent concentrations (mass fractions of sulfolane, oxalic acid, potassium chloride, and phenylmercuric acetate).

Step Reagents and Conditions Notes Yield (%)
A 1-methoxy-4-methyl-6-bromocyclohexane + sulfolane (20–27% mass fraction), oxalic acid (10–16%) pH adjusted to 5–5.5, potassium peroxydisulfate added, temperature 10–15 °C -
B Potassium chloride (15–22%), phenylmercuric acetate, temperature raised to 20–24 °C Reaction time 1–2 hours, washing, recrystallization, dehydration 98.2–98.7
Conversion to 4-Methylenecyclohexanecarboxamide

While the detailed stepwise conversion from 4-methylcyclohexanone to 4-methylenecyclohexanecarboxamide is less explicitly documented in the available literature, related patents (EP2738156A1) provide examples of preparing 4-methylenecyclohexanecarboxamide derivatives via amide formation reactions involving cyclohexanone derivatives with methylene substituents. The amide group is typically introduced by reaction of the corresponding acid or acid chloride with ammonia or amine sources under controlled conditions.

Analytical and Purification Techniques

The preparation methods are complemented by rigorous purification and analytical techniques to ensure compound integrity:

  • Recrystallization in cyclohexanone solutions with controlled mass fractions ensures purity.
  • Washing steps with sodium nitrate and hexanoic acid remove impurities.
  • Dehydration using anhydrous sodium sulfate or similar agents removes residual water.
  • Characterization includes infrared spectroscopy and chromatographic methods (e.g., gas chromatography-mass spectrometry for related compounds), ensuring structural confirmation and purity.

Summary of Preparation Methodology

The preparation of 4-methylenecyclohexanecarboxamide involves a multi-step synthetic approach, primarily starting from brominated methylcyclohexane derivatives, proceeding through oxidation and substitution reactions to yield 4-methylcyclohexanone, followed by amide formation to introduce the carboxamide group. The process is optimized through precise control of reaction parameters, purification steps, and analytical verification.

Stage Key Reagents/Conditions Outcome/Notes
Brominated precursor synthesis 1-methoxy-4-methyl-6-bromocyclohexane, sulfolane, oxalic acid, potassium peroxydisulfate Formation of oxidized intermediate
Oxidation and substitution Potassium chloride, phenylmercuric acetate, controlled temperature (20–24 °C) Conversion to 4-methylcyclohexanone
Purification Washing with sodium nitrate and hexanoic acid, recrystallization, dehydration High purity product obtained
Amide formation Reaction with ammonia or amine sources (not fully detailed) Formation of 4-methylenecyclohexanecarboxamide

Chemical Reactions Analysis

Types of Reactions

4-Methylenecyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylenecyclohexanone.

    Reduction: Formation of 4-methylenecyclohexylamine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4-Methylenecyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Methylenecyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 4-Methylcyclohexanecarboxylate (CAS: 51181-40-9)
  • Structure : A methyl ester analog with a methyl substituent on the cyclohexane ring.
  • Molecular Formula : C₉H₁₆O₂; Average Mass : 156.225 g/mol .
  • Key Differences: The ester group (-COOCH₃) imparts higher volatility compared to the carboxamide (-CONH₂) group in 4-methylenecyclohexanecarboxamide. Lower polarity due to the absence of hydrogen-bonding capacity in the ester group, leading to differences in solubility (soluble in ethanol and ether) .
N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS: 6876-59-1)
  • Structure : Features a phenyl substituent on the carboxamide nitrogen.
  • Key Differences: The aromatic phenyl group enhances lipophilicity, increasing membrane permeability in biological systems compared to the aliphatic 4-methylene derivative . Higher molecular weight (C₁₄H₁₉NO; ~217.31 g/mol) alters crystallization behavior and thermal stability .

Physicochemical Properties

Compound Name Molecular Formula Average Mass (g/mol) Boiling Point (°C) Solubility
4-Methylenecyclohexanecarboxamide C₈H₁₃NO 155.20 ~300 (decomposes) Moderate in DMSO, poor in H₂O
Methyl 4-Methylcyclohexanecarboxylate C₉H₁₆O₂ 156.22 183 Soluble in ethanol, ether
1-Methylcyclohexanol C₇H₁₄O 114.19 155 Immiscible in water
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 >200 Soluble in polar solvents

Data compiled from .

  • Topological Indices : highlights the use of degree-based topological indices (e.g., Wiener index, Zagreb index) to predict properties like boiling points and solubility. For example, sulfonamide derivatives (e.g., ethyl 4-((naphthalene-2-sulfonamido)methyl) cyclohexanecarboxylate) exhibit higher indices due to bulky substituents, correlating with reduced volatility compared to 4-methylenecyclohexanecarboxamide .

Biological Activity

4-Methylenecyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

4-Methylenecyclohexanecarboxamide is characterized by its cyclohexane ring structure with a methylene group and a carboxamide functional group. This unique structure contributes to its biological activity. The compound can be synthesized through various methods, including transannular C–H functionalization techniques, which allow for the incorporation of different substituents to enhance its activity .

Biological Activity Overview

The biological activity of 4-Methylenecyclohexanecarboxamide has been investigated in several studies, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Research indicates that 4-Methylenecyclohexanecarboxamide exhibits significant antiproliferative effects against various cancer cell lines. A study reported that derivatives of this compound demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. Specifically, one analogue showed an IC50 value of 86 μM against WRL-68 cells .

The mechanisms underlying the biological activity of 4-Methylenecyclohexanecarboxamide involve the modulation of critical cellular pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as aromatase and glycosyltransferase, which are involved in cancer progression and metabolic processes .
  • Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting apoptotic pathways .

Case Studies

Several case studies illustrate the efficacy of 4-Methylenecyclohexanecarboxamide in preclinical models:

  • Study on HeLa Cells : A study involving HeLa cells demonstrated that treatment with the compound led to significant apoptotic cell death. The results indicated a dose-dependent increase in apoptosis, highlighting its potential as an anticancer agent .
  • Xenograft Models : In vivo studies using mouse xenograft models have shown that 4-Methylenecyclohexanecarboxamide effectively inhibits tumor growth. The pharmacokinetic profile revealed that the compound accumulates preferentially in tumor tissues, suggesting targeted delivery and reduced systemic toxicity .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (μM)Mechanism
AntiproliferativeWRL-6886Enzyme inhibition
Induction of ApoptosisHeLaN/ACell cycle arrest
Tumor Growth InhibitionMouse XenograftN/ATargeted delivery

Q & A

Q. What are the standard synthetic routes for 4-Methylenecyclohexanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthetic routes for analogous cyclohexanecarboxamides (e.g., N,N-Dimethylcyclohexanecarboxamide) involve:

Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form an acyl chloride, followed by amidation with amines under anhydrous conditions (e.g., benzene) .

Ester Route : Using methyl cyclohexanecarboxylate with amines in the presence of catalysts like trimethylaluminum, followed by hydrolysis .

  • Key Variables :
Reaction ComponentOptimal ConditionsImpact on Yield/Purity
SolventAnhydrous benzeneMinimizes side reactions
TemperatureReflux (~80°C)Enhances reaction kinetics
CatalystTrimethylaluminumImproves amidation efficiency
  • Purity is ensured via vacuum distillation or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing 4-Methylenecyclohexanecarboxamide?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methylene group signals (δ 4.5–5.5 ppm for CH2_2=C) and amide protons (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and methylene C-H stretches (~3080 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C9_9H13_{13}NO for the base structure) .

Q. What safety protocols are critical when handling 4-Methylenecyclohexanecarboxamide in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for volatile intermediates (e.g., acyl chlorides) .
  • Waste Management : Segregate halogenated waste (e.g., thionyl chloride byproducts) and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the methylene group in 4-Methylenecyclohexanecarboxamide?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electrophilic attack susceptibility. For example, the methylene group’s LUMO energy indicates reactivity toward nucleophiles .
  • Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 4-Methylenecyclohexanecarboxamide?

  • Methodological Answer :
  • Systematic Review Frameworks : Apply PRISMA guidelines to assess study bias, heterogeneity, and reproducibility .
  • Data Harmonization : Normalize assay conditions (e.g., IC50_{50} values under standardized pH/temperature) .

Q. How does the steric environment of the cyclohexane ring influence substitution reactions in 4-Methylenecyclohexanecarboxamide?

  • Methodological Answer :
  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to determine chair vs. boat conformations. Bulky substituents at the 4-position hinder axial attack, favoring equatorial substitution .
  • Case Study : In N,N-Dimethylcyclohexanecarboxamide, axial dimethyl groups reduce nucleophilic substitution rates by 40% compared to unsubstituted analogs .

Q. What meta-analysis frameworks integrate conflicting data on catalytic applications in asymmetric synthesis?

  • Methodological Answer :
  • Cochrane Collaboration Tools : Use Review Manager (RevMan) to pool data from heterogeneous studies, applying random-effects models to account for variability .
  • Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standard catalysts) to assess robustness .

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